molecular formula C14H21N5O2 B2708895 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034328-25-9

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2708895
CAS No.: 2034328-25-9
M. Wt: 291.355
InChI Key: LXXUPPYUFQDZFJ-UHFFFAOYSA-N
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Description

4-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a fundamental scaffold in pharmaceuticals, linked via an ether bridge to a pyrrolidine ring that is further functionalized with a 4-methylpiperazine-1-carbonyl group. The presence of both piperazine and pyrimidine motifs is commonly associated with a range of biological activities, as these structures are frequently found in compounds targeting various enzymes and receptors . While specific pharmacological data for this exact compound may be limited from publicly available sources, its structure suggests potential as a valuable intermediate or tool compound. Researchers can utilize this chemical in the synthesis of more complex molecules or in the exploration of structure-activity relationships (SAR) . Similar piperazine-pyrimidine derivatives have been investigated as agonists for targets like GPR119 for the treatment of diabetes and obesity , or as potent inhibitors of kinases such as PKB/Akt for oncology research . This product is intended for use in laboratory research settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and consult the primary scientific literature for the most current research findings on related chemotypes.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)14(20)19-5-3-12(10-19)21-13-2-4-15-11-16-13/h2,4,11-12H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXUPPYUFQDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Core Structure Key Substituents Notable Properties/Applications Reference
4-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Pyrimidine Pyrrolidin-3-yl-oxy, 4-methylpiperazine-carbonyl Hypothesized kinase inhibitor (structural inference) -
4-Amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12c) Pyrazolo[3,4-d]pyrimidine 4-Fluorobenzoyl-prolyl-piperidine, 4-phenoxyphenyl High-throughput in-vitro activity (e.g., kinase inhibition)
1-(4-Nitrophenyl)-3-(2-oxo-1,2,3,4-tetrahydro-1H-pyrimidin-6-yl)pyrrol-2-one (MK39) Pyrimidinone 4-Nitrophenyl, pyrrol-2-one Synthetic intermediate for arylpiperazines
7-(4-Methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone 4-Methylpiperazin-1-yl Patent-listed derivative with potential CNS activity

Key Observations :

Substituent Flexibility: The target compound’s pyrrolidin-3-yl-oxy group provides conformational flexibility compared to rigid substituents like the 4-phenoxyphenyl group in compound 12c . The 4-methylpiperazine-carbonyl moiety enhances solubility relative to nitro (MK39) or trifluoromethyl () groups, which may reduce metabolic stability .

Synthetic Complexity :

  • The target compound likely employs amide coupling (e.g., HOBt/TBTU) for piperazine-pyrrolidine linkage, similar to MK39’s synthesis .
  • In contrast, pyrazolo[3,4-d]pyrimidines (e.g., 12c ) require multistep cyclization and functionalization .

Biological Activity Trends: Piperazine derivatives (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one) are prioritized in patents for CNS or kinase targets due to their balanced lipophilicity and hydrogen-bonding capacity . Pyrimidinones (e.g., MK86 in ) with electron-withdrawing groups (e.g., Cl, CF₃) show lower yields (3% for MK86) compared to piperazine-linked analogs, suggesting synthetic challenges .

Research Findings and Implications

  • Structural Optimization : The 4-methylpiperazine group in the target compound may improve pharmacokinetics over simpler piperidine analogs (e.g., 7-(piperidin-4-yl) derivatives in ) by reducing first-pass metabolism .
  • Activity Prediction : Based on pyrazolo[3,4-d]pyrimidine derivatives (), the target’s pyrimidine core could interact with ATP-binding pockets in kinases, but its pyrrolidine-oxy spacer might alter binding specificity compared to bulkier substituents.

Biological Activity

4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a pyrrolidine and a piperazine moiety. The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Attachment of the Piperazine Group : The piperazine derivative is introduced through nucleophilic substitution reactions.
  • Incorporation of the Pyrrolidine Moiety : This final step often utilizes coupling agents to connect the pyrrolidine to the piperazine-substituted pyrimidine.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Target Interactions

  • Enzyme Inhibition : Similar compounds have demonstrated inhibition of human acetylcholinesterase, suggesting potential neuroprotective effects.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Neurological Disorders : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential in antimicrobial therapies.

Data Table: Biological Activities

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionModerate inhibition observedVaradaraju et al., 2013
AntimicrobialEffective against Gram-positive bacteriaBenchChem
NeuroprotectivePotential in Alzheimer's treatmentPMC10012268

Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • Study on Acetylcholinesterase Inhibitors :
    • Researchers explored various piperazine derivatives, demonstrating that modifications in structure significantly impacted inhibitory potency against acetylcholinesterase, suggesting that similar modifications could enhance the activity of this compound .
  • Antimicrobial Efficacy :
    • A study reported that derivatives with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus, indicating that this compound may possess similar properties .

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